REACTION_CXSMILES
|
[I:1][C:2]1[CH:10]=[C:6]([C:7](O)=O)[C:5]([NH2:11])=[CH:4][CH:3]=1.C(O)(=O)C.[CH:16]([NH2:18])=N.C(Cl)(=O)C([Cl:22])=O.CN(C=O)C>CCO.ClCCCl>[Cl:22][C:7]1[C:6]2[C:5](=[CH:4][CH:3]=[C:2]([I:1])[CH:10]=2)[N:11]=[CH:16][N:18]=1 |f:1.2|
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Name
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|
Quantity
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9.96 g
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Type
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reactant
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Smiles
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IC1=CC=C(C(C(=O)O)=C1)N
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Name
|
|
Quantity
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4.2 g
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Type
|
reactant
|
Smiles
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C(C)(=O)O.C(=N)N
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Name
|
|
Quantity
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80 mL
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Type
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solvent
|
Smiles
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CCO
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Name
|
|
Quantity
|
10.9 mL
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Type
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reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
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6.7 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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44 mL
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Type
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solvent
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Smiles
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ClCCCl
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Name
|
|
Quantity
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21 mL
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Type
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solvent
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Smiles
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ClCCCl
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Name
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ice water
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Quantity
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300 mL
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Type
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reactant
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Smiles
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|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the white slurry was stirred at “rt” for 5 min before transfer to the crude 4-hydroxy-6-iodo-quinazoline intermediate
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was refluxed under air for 2 h
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Duration
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2 h
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Type
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CONCENTRATION
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Details
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The smoky amber solution with heavy white precipitate was then concentrated under reduced pressure at 90° C.
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Type
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CUSTOM
|
Details
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residual protic solvent was removed with toluene rotary evaporation (2×100 mL) at 90° C
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Type
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ADDITION
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Details
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The resulting sticky tan solid was treated with a thick white slurry of Vilsmeier-Haack reagent in one portion under air at rt
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Type
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CUSTOM
|
Details
|
The ice bath was removed immediately
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Type
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ADDITION
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Details
|
completion of oxalyl chloride addition
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Type
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TEMPERATURE
|
Details
|
] The reaction was then refluxed under air (oil bath 110° C.) for 1 h 15 min
|
Duration
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15 min
|
Type
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TEMPERATURE
|
Details
|
to cool to rt, at which point a heavy precipitate
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Type
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CUSTOM
|
Details
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formed
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Type
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EXTRACTION
|
Details
|
extracted with DCM (3×250 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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FILTRATION
|
Details
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filtered
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Type
|
CUSTOM
|
Details
|
to provide a clear red amber filtrate
|
Type
|
CONCENTRATION
|
Details
|
Concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
followed by toluene rotary evaporation at 90° C.
|
Type
|
CUSTOM
|
Details
|
to remove potentially reactive volatiles
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC2=CC=C(C=C12)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.41 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |